(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
Description
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol (hereafter referred to as Compound A) is a chiral piperidine derivative with a 4-aminopyrimidine substituent at the 1-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₁₅FN₄O (molecular weight: 226.25 g/mol). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of next-generation kinase inhibitors like BLU-945, a reversible EGFR inhibitor targeting non-small cell lung cancer (NSCLC) .
Properties
Molecular Formula |
C10H15FN4O |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m1/s1 |
InChI Key |
VOQUXWJRSPKSKC-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |
Canonical SMILES |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
Detailed Stepwise Synthesis
A representative synthesis reported in the literature proceeds as follows:
Step 1: Preparation of tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
- Starting from a suitable piperidine precursor, fluorination and methylation reactions introduce the 3-fluoro-3-methyl substitution.
- Protection of the nitrogen with a tert-butyl carbamate (Boc) group stabilizes the intermediate.
- The hydroxyl group is introduced at the 4-position either via oxidation or nucleophilic substitution.
Step 2: Deprotection and Formation of 3-fluoro-3-methylpiperidin-4-ol hydrochloride
- The Boc protecting group is removed by treatment with hydrochloric acid in dioxane.
- This yields the free amine as the hydrochloride salt, facilitating purification.
Step 3: Coupling with 2-chloropyrimidin-4-amine
- The free piperidin-4-ol hydrochloride is reacted with 2-chloropyrimidin-4-amine in the presence of a base such as triethylamine.
- The nucleophilic nitrogen on the piperidine ring displaces the chlorine on the pyrimidine ring, forming the desired N-pyrimidinyl substituted product.
- The reaction is typically conducted in an organic solvent like dichloromethane or isopropanol at elevated temperatures (e.g., 100 °C) for several hours.
Step 4: Purification and Stereochemical Resolution
- The crude product is purified by silica gel column chromatography using solvent mixtures such as petroleum ether and ethyl acetate.
- Preparative supercritical fluid chromatography (SFC) or chiral HPLC is employed to separate diastereomers and isolate the (3S,4R) stereoisomer with high enantiomeric purity.
Representative Experimental Data
| Step | Reagents & Conditions | Yield | Physical State | Notes |
|---|---|---|---|---|
| Boc-protected intermediate synthesis | Fluorination, methylation, Boc protection | ~99% (crude) | Light-yellow oil | Extracted with ethyl acetate, dried over sodium sulfate |
| Boc deprotection | 4 M HCl in dioxane, rt, 3 h | 64% (4.5 g from 7 g) | White solid | Precipitate collected by filtration |
| Coupling with 2-chloropyrimidin-4-amine | TEA, DCM or IPA, 100 °C, 18 h | Not specified | Crude product | Purified by column chromatography |
| Final purification | Silica gel chromatography, preparative SFC | ~30% overall (two steps) | Light-yellow solid | Enantiomeric separation confirmed by chiral chromatography |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (300 MHz, DMSO-d6) shows characteristic signals consistent with the assigned structure, including aromatic pyrimidine protons and piperidine ring protons with coupling constants indicative of stereochemistry.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Molecular ion peaks corresponding to the expected molecular weight (m/z 227 [M+1]) confirm product identity.
- Chiral Chromatography : Separation of stereoisomers confirms the (3S,4R) configuration.
Analysis of Preparation Methods
Advantages
- The use of Boc protection and subsequent deprotection provides good control over nitrogen functionality.
- The nucleophilic aromatic substitution on 2-chloropyrimidin-4-amine is a robust method for pyrimidine attachment.
- Preparative SFC allows efficient stereochemical resolution, critical for obtaining the biologically active isomer.
Challenges
- The stereoselective introduction of fluorine and methyl groups requires careful control to avoid racemization.
- Purification steps, especially chromatographic resolution, can reduce overall yield.
- Reaction conditions such as temperature and solvent choice must be optimized for scale-up.
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Starting materials | Piperidine derivatives, 2-chloropyrimidin-4-amine |
| Protecting group | Boc (tert-butoxycarbonyl) |
| Key reagents | Hydrochloric acid (4 M in dioxane), triethylamine |
| Solvents | Dichloromethane, isopropanol, ethyl acetate |
| Reaction temperatures | Room temperature to 100 °C |
| Purification techniques | Filtration, silica gel chromatography, preparative SFC |
| Yield range | 30–99% depending on step |
| Stereochemical control | Achieved by chiral chromatography |
Research Outcomes and Applications
- The synthetic methods yield the target compound with high stereochemical purity, essential for biological activity studies.
- The compound serves as a building block for further medicinal chemistry optimization.
- Analytical data confirm the structural integrity and stereochemistry, supporting its use in pharmacological assays.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the aminopyrimidine group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Key Features:
- Stereochemistry : The (3S,4R) configuration is critical for its biological activity, as stereochemical variations (e.g., cis vs. trans isomers) significantly alter binding affinity and selectivity .
- Synthesis : Compound A is synthesized via multi-step reactions involving tert-butyl-protected intermediates, Buchwald-Hartwig amination, and chiral separation using preparative SFC (Supercritical Fluid Chromatography) with conditions such as a CHIRAL Cellulose-SJ column .
- Role in Drug Development : It serves as a pharmacophore in BLU-945, enabling selective inhibition of EGFR mutants while sparing wild-type EGFR, a feature critical for reducing off-target toxicity .
Comparison with Similar Compounds
The structural and functional uniqueness of Compound A is highlighted through comparisons with its stereoisomers, analogs, and related piperidine derivatives. Below is a detailed analysis:
Stereoisomers of Compound A
Key Findings :
- The (3S,4R) configuration in Compound A optimizes steric interactions with the ATP-binding pocket of EGFR mutants (e.g., L858R/T790M), whereas trans-isomers exhibit weaker binding due to unfavorable spatial orientation .
- Chiral separation via SFC is essential to isolate the active (3S,4R) form, as racemic mixtures show diminished efficacy .
Structural Analogs with Modified Substituents
Key Findings :
- The 3-methyl group in Compound A enhances hydrophobic interactions with EGFR’s hydrophobic back pocket, improving potency (IC₅₀ = 0.8 nM for EGFR L858R vs. 3.2 nM for the non-methylated analog) .
- Replacement of the hydroxyl group with a methoxy group (as in the tert-butyl analog) abolishes hydrogen bonding with Thr790, critical for wild-type EGFR sparing .
Key Findings :
- Compound A’s superior plasma stability (>24 h) compared to its trans-isomer (6 h) correlates with its prolonged in vivo efficacy in NSCLC xenograft models .
- The fluorophenyl analog’s insolubility limits its utility in aqueous formulations, unlike Compound A, which is engineered for balanced lipophilicity (LogP = 1.2) .
Biological Activity
The compound (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including the formation of the piperidine ring and the introduction of the fluorine atom. The compound's structure can be represented as follows:
Key Synthetic Steps
- Formation of the Piperidine Ring : The synthesis typically starts with the preparation of a substituted piperidine derivative.
- Fluorination : The introduction of a fluorine atom at the 3-position is crucial for enhancing biological activity.
- Aminopyrimidine Substitution : The 4-aminopyrimidine moiety is introduced to provide specific pharmacological properties.
Antiviral Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains, including HIV and influenza viruses.
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Viral Strain | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 5.0 | |
| Compound B | Influenza A | 2.5 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its antiviral effects likely involves inhibition of viral replication pathways. This may occur through interference with viral polymerases or proteases, although specific pathways for this compound remain to be fully elucidated.
Case Studies
- Study on Antiviral Efficacy : A study conducted on piperidine derivatives showed that compounds with similar structures to this compound demonstrated notable antiviral activity against HIV and other viruses. The study emphasized structure–activity relationships that correlate specific substitutions with enhanced efficacy against viral strains .
- Pharmacokinetic Profiling : Pharmacokinetic studies highlighted the compound's stability and absorption characteristics, which are crucial for its potential therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the piperidine core with stereochemical precision in (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol?
- Methodological Answer : The synthesis of stereochemically complex piperidine derivatives often employs chiral starting materials or asymmetric catalysis. For example, in analogous compounds, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride has been used as a chiral precursor, with fluorinated aldehydes introduced via reductive amination to establish stereochemistry . Multi-step protocols involving protection/deprotection (e.g., tert-butoxycarbonyl groups) and fluorination via reagents like DAST (diethylaminosulfur trifluoride) are common for introducing fluorine at the 3-position .
Q. How can researchers validate the stereochemical configuration of the 3-fluoro-3-methyl and 4-hydroxy groups in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can assess spatial proximity of protons. Chiral HPLC or capillary electrophoresis using columns like Chiralpak® AD-H can resolve enantiomers, while Mosher ester analysis may differentiate diastereomers .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Fluorinated piperidines are prone to hydrolysis under acidic/basic conditions. Storage in airtight containers under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO or acetonitrile) is advised. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation via HPLC-MS, with attention to fluorinated byproducts .
Advanced Research Questions
Q. How can conflicting NMR data on the piperidine ring conformation be resolved for this compound?
- Methodological Answer : Conformational flexibility in piperidine rings can lead to variable NMR signals. Use variable-temperature NMR (e.g., 25°C to -60°C) to slow ring flipping and resolve splitting patterns. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict dominant conformers and coupling constants for comparison with experimental data .
Q. What strategies mitigate epimerization during the synthesis of the 3-fluoro-3-methyl moiety?
- Methodological Answer : Epimerization at the 3-position may occur under basic conditions. Use mild, non-nucleophilic bases (e.g., KHMDS) during fluorination. Low-temperature reactions (-78°C) and rapid quenching minimize racemization. Post-synthesis, stabilize the stereocenter via hydrogen bonding with protecting groups (e.g., acetyl) .
Q. How can researchers identify and quantify trace impurities in batches of this compound?
- Methodological Answer : High-resolution LC-MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) detects non-UV-active impurities. For structural elucidation, isolate impurities via preparative HPLC and characterize via ¹⁹F NMR and HRMS. Pharmacopeial guidelines (e.g., EP) recommend thresholds for unspecified impurities (<0.10%) and total impurities (<0.50%) .
Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural similarity to kinase inhibitors?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify targets. Use fluorescence polarization assays for binding affinity (Kd) and cell-based assays (e.g., HEK293T) to assess cytotoxicity and IC₅₀. Structural analogs with 4-aminopyrimidine motifs often target EGFR or ALK kinases, suggesting similar pathways .
Methodological Notes
- Stereochemical Control : Prioritize chiral auxiliaries (e.g., Evans oxazolidinones) for introducing the 3-fluoro-3-methyl group .
- Analytical Validation : Cross-validate purity data using orthogonal methods (HPLC, NMR, elemental analysis) to meet publication standards .
- Safety Protocols : Refer to SDS guidelines for fluorinated compounds, including fume hood use and HF-neutralizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
